molecular formula C7H3F13O B1471082 1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether CAS No. 1184-97-0

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether

Cat. No.: B1471082
CAS No.: 1184-97-0
M. Wt: 350.08 g/mol
InChI Key: ITRARIZTIUSJFX-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether is a fluorinated ether compound known for its unique chemical properties and applications. It is characterized by its high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether typically involves the reaction of hexafluoropropylene oxide with heptafluorobutyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler fluorinated hydrocarbons .

Mechanism of Action

The mechanism by which 1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether exerts its effects involves its interaction with molecular targets through its ether and fluorinated groups. These interactions can influence various pathways, including those related to chemical stability and reactivity. The compound’s high electronegativity and resistance to degradation make it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether is unique due to its specific combination of fluorinated groups and ether linkage, which provides a balance of stability and reactivity not found in other similar compounds. This makes it particularly valuable in specialized applications where both properties are required .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O/c8-2(4(11,12)13)5(14,15)21-1-3(9,10)6(16,17)7(18,19)20/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRARIZTIUSJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895435
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-97-0
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether

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